molecular formula C12H11BrO4 B14552956 Acetic acid;3-bromonaphthalene-1,2-diol CAS No. 61978-28-7

Acetic acid;3-bromonaphthalene-1,2-diol

Cat. No.: B14552956
CAS No.: 61978-28-7
M. Wt: 299.12 g/mol
InChI Key: WNTDMVIWFACUHW-UHFFFAOYSA-N
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Description

Acetic acid;3-bromonaphthalene-1,2-diol is a hybrid compound combining acetic acid with a brominated naphthalene diol structure. Acetic acid likely forms an ester or hydrogen-bonded complex with the diol group, influencing solubility and reactivity .

Properties

CAS No.

61978-28-7

Molecular Formula

C12H11BrO4

Molecular Weight

299.12 g/mol

IUPAC Name

acetic acid;3-bromonaphthalene-1,2-diol

InChI

InChI=1S/C10H7BrO2.C2H4O2/c11-8-5-6-3-1-2-4-7(6)9(12)10(8)13;1-2(3)4/h1-5,12-13H;1H3,(H,3,4)

InChI Key

WNTDMVIWFACUHW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=CC=C2C(=C1)C=C(C(=C2O)O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-bromonaphthalene-1,2-diol typically involves the bromination of naphthalene followed by dihydroxylation. One common method for bromination is the use of molecular bromine in the presence of a solvent like carbon tetrachloride, under photochemical conditions . The resulting bromonaphthalene can then undergo dihydroxylation using reagents such as osmium tetroxide or potassium permanganate to introduce hydroxyl groups at the 1,2-positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and dihydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-bromonaphthalene-1,2-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetic acid;3-bromonaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid;3-bromonaphthalene-1,2-diol involves its interaction with various molecular targets. The bromine atom and hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, potentially disrupting cellular processes. The compound may also act as an electrophile, reacting with nucleophilic sites in proteins and DNA .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared to structurally related molecules with aromatic diols and acetic acid moieties. Key differences arise from the naphthalene core, bromine substitution, and diol positioning.

Table 1: Structural Comparison
Compound Name Core Structure Substituents Key Functional Groups References
Acetic acid;3-bromonaphthalene-1,2-diol Naphthalene Br at C3; diol at C1,2 Acetic acid, diol, Br Inferred
2-(2,3-Dibromo-4,5-dihydroxyphenyl)acetic acid Benzene Br at C2,3; diol at C4,5 Acetic acid, diol, Br
Dihydroxyphenylacetic acid (Dopac) Benzene Diol at C3,4; acetic acid at C1 Acetic acid, diol
cis-3-(4'-Methoxyphenyl)-acenaphthene-1,2-diol Acenaphthene Methoxy at C4'; diol at C1,2 Diol, methoxy
3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol Benzene Br at C3,4; methylsulfonyl at C5 Diol, Br, sulfonyl
Key Observations:

Bromine substitution enhances electrophilicity and may improve antioxidant activity by stabilizing radical intermediates, as seen in marine bromophenols .

Functional Groups: The acetic acid moiety enables esterification or hydrogen bonding, influencing solubility in polar solvents (e.g., methanol, acetic acid-water mixtures) and reactivity in catalytic processes .

Table 2: Activity Comparison
Compound Name Key Activities Experimental Findings References
This compound Hypothesized: Antioxidant, enzyme substrate Inferred from structural analogs
2-(2,3-Dibromo-4,5-dihydroxyphenyl)acetic acid Antioxidant (DPPH IC₅₀: <0.1 mM) Scavenges ABTS⁺ and DPPH radicals more effectively than BHT
Dihydroxyphenylacetic acid (Dopac) Substrate for PPOs, neurotransmitter precursor Catalyzed by Taraxacum officinale PPOs
3,4-Dibromo-5-((methylsulfonyl)methyl)benzene-1,2-diol Antioxidant (ABTS⁺ IC₅₀: 0.05 mM) Higher activity than ascorbic acid
Notable Findings:
  • Antioxidant Potential: Brominated diols exhibit superior radical scavenging compared to non-brominated analogs due to bromine's electron-withdrawing effects and resonance stabilization .
  • Enzyme Interactions: Benzene-1,2-diols (e.g., catechol, Dopac) are oxidized by PPOs to o-quinones, a reactivity likely shared by the target compound . However, naphthalene diols may show slower kinetics due to steric hindrance.
  • Synthetic Applications : Acetic acid-diol adducts participate in esterification, as demonstrated in ethylene glycol-acetic acid reactions, forming esters under acidic catalysis .

Solubility and Stability

  • Solubility: Acetic acid enhances solubility in polar solvents (e.g., 40% methanol, 5% acetic acid mixtures ). Bromine may reduce aqueous solubility compared to non-halogenated analogs.
  • Stability : Brominated aromatic compounds are generally stable under acidic conditions but may degrade under prolonged UV exposure or high temperatures (>200°C) .

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